

Thermochemical Profile of Hexyl Propionate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available thermochemical data for **hexyl propionate** (C₉H₁₈O₂). The information is curated for professionals in research, scientific, and drug development fields, with a focus on clarity, and practical application. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of these properties, and provides a visual representation of the experimental workflow.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of **hexyl propionate**. The data is a compilation from various sources, including critically evaluated data from the National Institute of Standards and Technology (NIST) and computational estimations.

Table 1: Enthalpy and Entropy Data for **Hexyl Propionate**



Property	Value	Units	Source/Method
Standard Enthalpy of Formation (gas, 298.15 K)	-473.89	kJ/mol	Computational (Joback group contribution method) [1]
Heat of Vaporization (at boiling point)	42.6	kJ/mol	Experimental[1]
Heat of Fusion	21.85	kJ/mol	Computational[1]

Table 2: Temperature-Dependent Thermochemical Data for **Hexyl Propionate**



Temperature (K)	Heat Capacity at Saturation Pressure (Liquid) (J/mol·K)	Enthalpy of Vaporization (kJ/mol)
220	-	-
240	-	-
260	-	-
280	-	47.9
298.15	293.4	46.2
300	294.4	46.0
320	305.8	44.1
340	317.2	42.2
360	328.6	40.2
380	340.0	38.1
400	351.4	35.9
420	362.8	33.6
440	374.2	31.2
460	385.6	28.6

Source: Critically evaluated data from the NIST/TRC Web Thermo Tables.[2] The data is based on experimental measurements.[2]

Table 3: Physical Properties of Hexyl Propionate



Property	Value	Units	Source
Molecular Weight	158.24	g/mol	[1][3][4]
Melting Point	-57.5	°C	[1][5]
Boiling Point (at 760 mmHg)	186.0 - 190.0	°C	[1]
Boiling Point (at 10 mmHg)	73.0 - 74.0	°C	[1][5]
Density (at 20 °C)	0.870	g/mL	[1]
Density (at 25 °C)	0.871	g/mL	[1][5]

Experimental Protocols

While specific experimental protocols for the determination of all thermochemical data for **hexyl propionate** are not readily available in the public domain, this section details the generalized and widely accepted methodologies for measuring the key thermochemical properties of organic esters.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of an organic compound like **hexyl propionate** can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

- Sample Preparation: A precisely weighed sample of high-purity hexyl propionate (typically 0.5 1.0 g) is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb." A known amount of a combustion aid, such as benzoic acid, may be added to ensure complete combustion.
- Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known volume of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.



- Combustion: The sample is ignited electrically via a fuse wire. The complete combustion of the ester results in the formation of carbon dioxide and water, releasing heat that is absorbed by the bomb and the surrounding water, causing a temperature rise.
- Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
- Calculation: The heat of combustion is calculated from the observed temperature rise and
 the heat capacity of the calorimeter system (determined by combusting a standard
 substance with a known heat of combustion, such as benzoic acid). Corrections are made
 for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of
 combustion of the fuse wire.
- Enthalpy of Formation Calculation: The standard enthalpy of formation of **hexyl propionate** is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO₂ and H₂O.

Measurement of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for measuring the heat capacity and the enthalpy of phase transitions like fusion.

- Sample Preparation: A small, accurately weighed sample of hexyl propionate (typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The
 instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a
 specified temperature range that encompasses the melting point. An inert atmosphere (e.g.,
 nitrogen) is maintained in the cell.
- Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is ramped up.



- Heat Capacity Determination: In the regions of the thermogram where no phase transitions
 occur, the difference in heat flow is directly proportional to the heat capacity of the sample.
- Enthalpy of Fusion Determination: As the sample melts, it absorbs a significant amount of heat at a constant temperature. This results in a large endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak area to calculate the enthalpy of fusion in Joules per gram, which is then converted to kJ/mol.

Determination of Enthalpy of Vaporization by Correlation Gas Chromatography

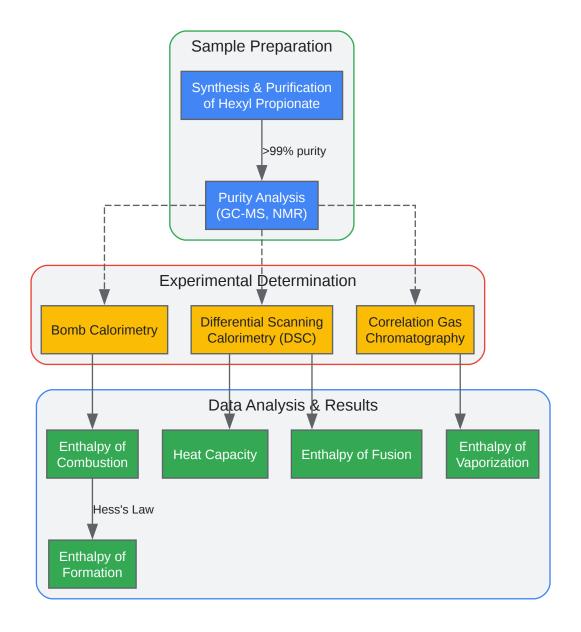
Correlation gas chromatography is an indirect method to determine the enthalpy of vaporization for volatile compounds like esters.

- Standard Selection: A series of standard compounds with well-established enthalpies of vaporization and structures similar to hexyl propionate (e.g., other aliphatic esters) are selected.
- GC Analysis: A gas chromatograph equipped with a suitable capillary column is used.
 Isothermal GC runs are performed at several different temperatures. For each temperature, a mixture of the standard compounds and hexyl propionate is injected, and their retention times are recorded.
- Data Analysis: The natural logarithm of the retention time for each compound is plotted against the reciprocal of the absolute temperature (a van't Hoff type plot).
- Correlation: According to the principles of chromatography, there is a linear relationship
 between the natural logarithm of the retention time and the enthalpy of vaporization for a
 homologous series of compounds at a given temperature. A calibration curve is generated by
 plotting the known enthalpies of vaporization of the standard compounds against a function
 of their retention times.
- Enthalpy of Vaporization Calculation: The enthalpy of vaporization of **hexyl propionate** is then determined by interpolating its retention time data onto the calibration curve established by the standard compounds.



Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermochemical data of a chemical compound.



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Caption: Workflow for the determination of thermochemical properties.



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